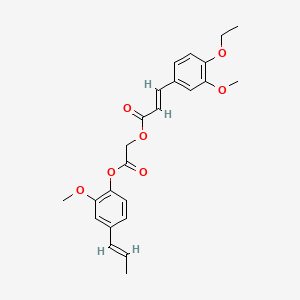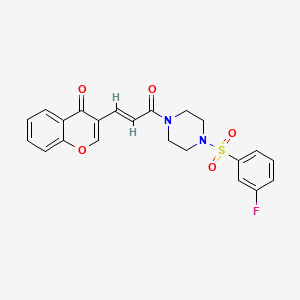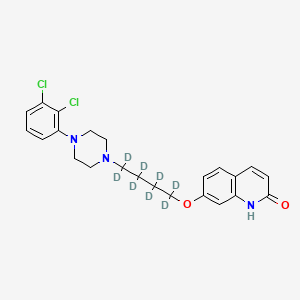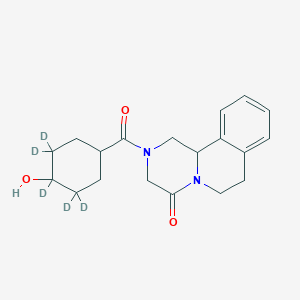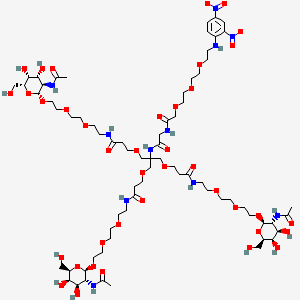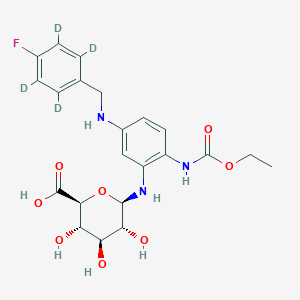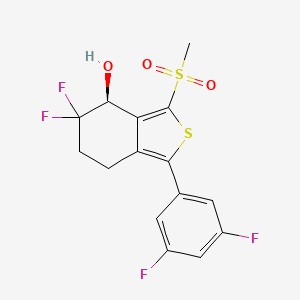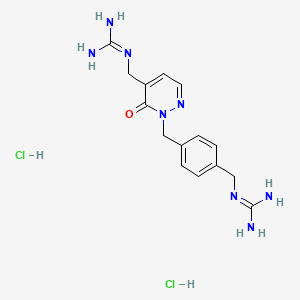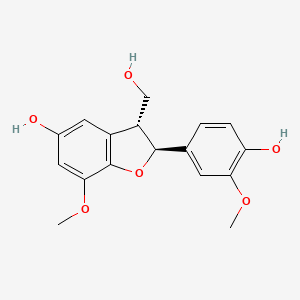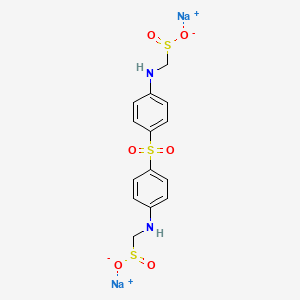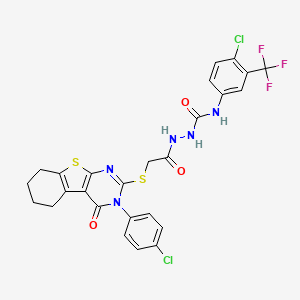
Epi Lovastatin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi Lovastatin-d3 is a deuterated form of Lovastatin, a well-known lipid-lowering agent used primarily to treat hypercholesterolemia. The compound has the molecular formula C24H33D3O5 and a molecular weight of 407.56 g/mol . It is used extensively in proteomics research and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of Epi Lovastatin-d3 involves the incorporation of deuterium atoms into the Lovastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. Industrial production methods often involve fermentation processes using fungal metabolites, followed by chemical modification to introduce deuterium atoms .
Análisis De Reacciones Químicas
Epi Lovastatin-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Aplicaciones Científicas De Investigación
Epi Lovastatin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmacokinetics: Helps in understanding the metabolic pathways and bioavailability of Lovastatin and its derivatives.
Drug Development: Assists in the development of new lipid-lowering agents and other therapeutic compounds.
Mecanismo De Acción
Epi Lovastatin-d3, like Lovastatin, is a prodrug that is hydrolyzed in vivo to its active form, which inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver .
Comparación Con Compuestos Similares
Epi Lovastatin-d3 is similar to other statins such as:
- Simvastatin
- Pravastatin
- Atorvastatin
- Rosuvastatin These compounds share a common mechanism of action but differ in their pharmacokinetic profiles, bioavailability, and specific clinical applications. This compound is unique due to the presence of deuterium atoms, which can provide insights into metabolic stability and drug interactions .
Propiedades
Fórmula molecular |
C24H36O5 |
|---|---|
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |
Clave InChI |
PCZOHLXUXFIOCF-VWOIVJJTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


